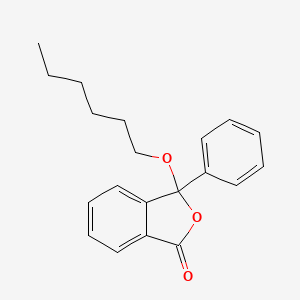![molecular formula C27H19N3O2S B5158437 N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B5158437.png)
N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide, also known as AT-101, is a small molecule inhibitor that has been shown to have potential anticancer properties. The compound was first synthesized in 2004 and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide is not fully understood. However, it is thought to inhibit the activity of Bcl-2, a protein that plays a role in preventing apoptosis in cancer cells. By inhibiting Bcl-2, this compound may allow cancer cells to undergo apoptosis, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to inhibit the formation of blood vessels in tumors, which can help to prevent their growth and spread.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that it is not yet approved for use in humans, so its potential clinical applications are still being investigated.
Orientations Futures
There are a number of potential future directions for research on N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide. One area of interest is the development of more potent and selective inhibitors of Bcl-2. Another area of interest is the investigation of the potential use of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify potential biomarkers that may predict response to treatment.
Méthodes De Synthèse
The synthesis of N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide involves several steps. The first step is the reaction of 2-cyanophenylthiol with 2-bromoaniline to form N-(2-bromo-phenyl)-2-(2-cyanophenylthio)benzamide. This intermediate is then reacted with aniline-2-carbonyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c28-18-19-10-4-8-16-24(19)33-25-17-9-6-14-22(25)27(32)30-23-15-7-5-13-21(23)26(31)29-20-11-2-1-3-12-20/h1-17H,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCYOAHISXOAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)

![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)

![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)
![N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide](/img/structure/B5158374.png)
![3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5158380.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5158397.png)
![2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5158403.png)
![N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5158409.png)

![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5158448.png)